molecular formula C72H105N19O13S B12323056 H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-Trp-DL-Leu-DL-Met-NH2

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-Trp-DL-Leu-DL-Met-NH2

Cat. No.: B12323056
M. Wt: 1476.8 g/mol
InChI Key: DJTXGXBJAUKOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-Trp-DL-Leu-DL-Met-NH2 is a synthetic peptide composed of a sequence of amino acids This peptide is characterized by the presence of both D- and L- forms of amino acids, which are stereoisomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-Trp-DL-Leu-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form peptide bonds.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-Trp-DL-Leu-DL-Met-NH2: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-Trp-DL-Leu-DL-Met-NH2: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-Trp-DL-Leu-DL-Met-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2
  • H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2

Uniqueness

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-Trp-DL-Leu-DL-Met-NH2: is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of both D- and L- forms of amino acids can influence the peptide’s stability, bioavailability, and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H105N19O13S/c1-42(2)37-53(64(97)82-49(61(77)94)31-36-105-3)86-67(100)56(40-45-41-81-48-23-11-10-21-46(45)48)89-66(99)55(39-44-19-8-5-9-20-44)88-65(98)54(38-43-17-6-4-7-18-43)87-63(96)50(27-29-59(75)92)83-62(95)51(28-30-60(76)93)84-68(101)58-26-16-35-91(58)71(104)52(24-12-13-32-73)85-69(102)57-25-15-34-90(57)70(103)47(74)22-14-33-80-72(78)79/h4-11,17-21,23,41-42,47,49-58,81H,12-16,22,24-40,73-74H2,1-3H3,(H2,75,92)(H2,76,93)(H2,77,94)(H,82,97)(H,83,95)(H,84,101)(H,85,102)(H,86,100)(H,87,96)(H,88,98)(H,89,99)(H4,78,79,80)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTXGXBJAUKOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H105N19O13S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1476.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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